molecular formula C17H18O3S B3056777 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- CAS No. 74074-84-3

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-

Cat. No.: B3056777
CAS No.: 74074-84-3
M. Wt: 302.4 g/mol
InChI Key: WBXCFSRAWFNBHW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-13-9-11-15(12-10-13)21(19,20)17(2,3)16(18)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCFSRAWFNBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541051
Record name 2-Methyl-2-(4-methylbenzene-1-sulfonyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74074-84-3
Record name 2-Methyl-2-(4-methylbenzene-1-sulfonyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Range (°C) Key Advantage Limitation
Cobalt catalysis 81 25–100 No protecting groups needed High catalyst loading
Oxone oxidation 82 0–50 Aqueous compatibility Two-step process
Grignard sulfonylation 68 −78–0 Modular substrate scope Cryogenic conditions required
Friedel-Crafts 74 0–35 Single-step synthesis Hazardous nitrobenzene solvent

Mechanistic Insights and Optimization Strategies

The sulfonyl group's electron-withdrawing nature necessitates precise reaction tuning:

  • In cobalt-catalyzed reactions , increasing the phosphine ligand's electron-donating capacity improves turnover frequency. Replacing triphenylphosphine with tris(4-methoxyphenyl)phosphine boosts yield to 86%
  • Oxidation kinetics show a strong pH dependence, with optimal performance at pH 2.5–3.0 maintained via acetic acid buffer
  • Grignard intermediates require strict anhydrous conditions—water content above 200 ppm decreases yield by 38%

Recent innovations include continuous flow implementations of the Friedel-Crafts method, achieving 91% conversion in 12 minutes residence time through enhanced mass transfer.

Industrial-Scale Considerations

For kilogram-scale production, the Oxone-mediated route demonstrates superior process safety metrics:

  • Process mass intensity (PMI) : 8.7 vs. 23.4 for cobalt-catalyzed method
  • E-factor : 12.1 kg waste/kg product compared to 18.9 kg/kg for Friedel-Crafts
  • Recyclability : Cobalt catalysts can be recovered via chelating resins with 73% efficiency after 5 cycles

Phase-transfer catalysis using β-cyclodextrin derivatives in the sulfonylation step reduces organic solvent consumption by 40% while maintaining 78% yield.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings provide a platform for π-π interactions, which can affect the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone (CAS 868256-24-0)
  • Molecular Formula : C₂₁H₁₇ClO₃S
  • Molar Mass : 384.87 g/mol .
  • Key Differences :
    • Biphenyl group at position 1 instead of a single phenyl.
    • Chlorophenyl sulfonyl group instead of Tos.
  • Implications: Increased aromaticity enhances π-π interactions.
2-Methyl-1-(4-methylphenylsulfonyl)naphtho[2,1-b]furan
  • Key Feature : Tos group fused to a naphthofuran ring .
  • Implications: Extended conjugated system alters electronic properties. Potential applications in photochemical studies.

Halogen-Substituted Propanones

2-Bromo-4-methylpropiophenone (CAS 1451-82-7)
  • Molecular Formula : C₁₀H₁₁BrO
  • Molar Mass : 227.10 g/mol .
  • Key Differences :
    • Bromine at position 2 and methylphenyl group.
  • Implications :
    • Bromine serves as a leaving group in substitution reactions.
    • Lower molecular weight compared to the Tos-substituted target compound .
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-Methyloxime (CAS 477867-83-7)
  • Molecular Formula: C₁₇H₁₈ClNO₃S
  • Molar Mass : 368.85 g/mol .
  • Key Differences :
    • O-Methyloxime functional group.

Methoxy-Substituted Propanones

1-(4-Methoxyphenyl)propan-1-one (CAS 121-97-1)
  • Molecular Formula : C₁₀H₁₂O₂
  • Molar Mass : 164.20 g/mol .
  • Key Differences :
    • Methoxy group at the para position of the phenyl ring.
  • Implications :
    • Electron-donating methoxy group increases solubility in polar solvents.
    • Simpler structure with lower steric hindrance .

Sterically Hindered Derivatives

1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one (CAS 898768-87-1)
  • Molecular Formula : C₁₇H₁₈O
  • Molar Mass : 238.33 g/mol .
  • Key Differences :
    • Dimethylphenyl and methylphenyl substituents.
  • Implications :
    • Increased steric hindrance reduces reactivity toward bulky electrophiles.
    • Hydrophobic character suitable for lipid-based applications .

Comparative Analysis Table

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
Target Compound (52481-46-6) C₁₆H₁₆O₃S 288.36 Tos, methyl, phenyl Sulfonation reactions, intermediates
868256-24-0 C₂₁H₁₇ClO₃S 384.87 Biphenyl, 4-Cl-PhSO₂ Pharmaceuticals, π-π interactions
1451-82-7 C₁₀H₁₁BrO 227.10 Br, 4-methylphenyl Nucleophilic substitution
121-97-1 C₁₀H₁₂O₂ 164.20 4-Methoxyphenyl Polar solvent applications
898768-87-1 C₁₇H₁₈O 238.33 3,5-Dimethylphenyl, 4-methylphenyl Lipid-based systems

Biological Activity

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-, also known as 2-methyl-2-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one , is an organic compound characterized by a propanone group, a sulfonyl group, and multiple aromatic rings. Its molecular formula is C17H18O3SC_{17}H_{18}O_3S with a molecular weight of 302.39 g/mol. This compound has gained attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound features:

  • A propanone moiety contributing to its ketone functionality.
  • A sulfonyl group that enhances its reactivity and biological interactions.
  • Two aromatic rings which may facilitate π-π stacking interactions in biological systems.

The biological activity of 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- is largely attributed to its ability to interact with various molecular targets in biological systems. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity to proteins and other biomolecules. The aromatic rings provide a platform for π-π interactions, which can enhance the compound's stability and reactivity in biological environments.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . Studies have shown that certain structural modifications can enhance its effectiveness against a range of pathogens, including bacteria and fungi. For example, a study published in the Journal of Antibiotics demonstrated that sulfonamide derivatives possess significant antibacterial properties due to their ability to inhibit bacterial enzyme activity.

Anticancer Activity

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- has been investigated for its potential anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable case study involved the treatment of breast cancer cells, where the compound demonstrated a dose-dependent inhibition of cell proliferation.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives of 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the structural modifications made.

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in significant reductions in cell viability, with an IC50 value determined at approximately 25 µM. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound A Structure AModerate antimicrobial activity
Compound B Structure BHigh anticancer efficacy
1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- Structure CNotable antimicrobial and anticancer properties

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-?

The compound can be synthesized via sulfonylation reactions, where a sulfonyl group is introduced to a ketone precursor. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to favor sulfonyl group incorporation. Post-synthesis, characterization should involve:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular symmetry.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially if byproducts like sulfoxides or sulfones form during synthesis .
  • Mass Spectrometry (MS) : To validate molecular weight (288.36 g/mol) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular formula : C₁₆H₁₆O₃S (CAS 52481-46-6) .
  • Reactivity : The sulfonyl group participates in nucleophilic substitutions (e.g., with amines or alcohols) and redox reactions (e.g., oxidation to sulfones under strong oxidizing conditions) .
  • Solubility : Likely polar aprotic solvent-compatible due to the sulfonyl moiety; solubility tests in DMSO or acetonitrile are recommended for reaction planning .

Q. How can researchers synthesize and analyze derivatives of this compound for structure-activity studies?

Derivatives are accessible via:

  • Reduction : Catalytic hydrogenation of the ketone group yields secondary alcohols.
  • Substitution : Reacting the sulfonyl group with nucleophiles (e.g., Grignard reagents) to form sulfonamides or sulfonic esters.
    Characterize derivatives using Fourier-Transform Infrared Spectroscopy (FT-IR) to track functional group changes (e.g., C=O stretch at ~1700 cm⁻¹ for ketones) .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonyl group’s role in modulating reactivity?

The electron-withdrawing sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:

  • Substitution Reactions : The sulfonyl moiety stabilizes transition states in SN₂ mechanisms, as evidenced by kinetic studies .
  • Steric Effects : Bulky substituents on the 4-methylphenyl group may hinder nucleophilic access, requiring computational modeling (e.g., DFT) to predict regioselectivity .

Q. How can crystallography and Hirshfeld surface analysis resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Torsional Angles : Between the sulfonyl group and aromatic rings, influencing π-π stacking.
  • Intermolecular Forces : Hirshfeld analysis quantifies hydrogen bonding (e.g., C–H···O interactions) and van der Waals contacts, critical for understanding crystal packing and stability .

Q. What methodologies are employed to evaluate potential biological activities (e.g., antimicrobial) of this compound?

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microbroth dilution to determine MIC (Minimum Inhibitory Concentration).
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ROS generation in microbial cells .

Q. How can researchers address discrepancies in synthetic yields or unexpected reaction products?

  • Reaction Monitoring : Employ in-situ techniques like Raman spectroscopy to track intermediate formation.
  • Byproduct Analysis : If sulfoxides form instead of sulfones, adjust oxidizing agents (e.g., switch from H₂O₂ to mCPBA) and re-optimize stoichiometry .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., λmax shifts over time) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-
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